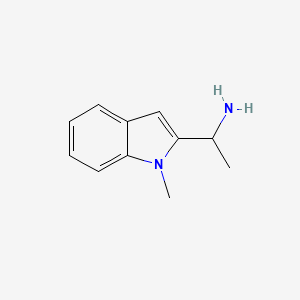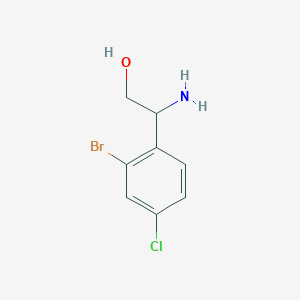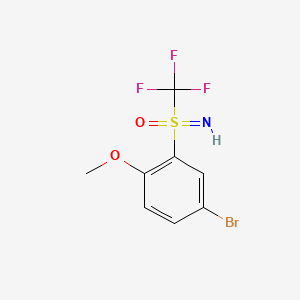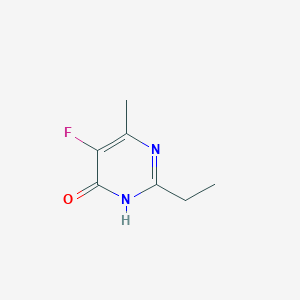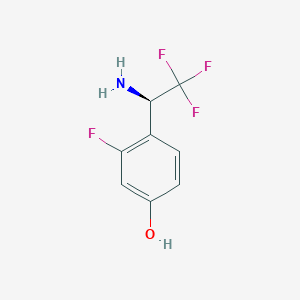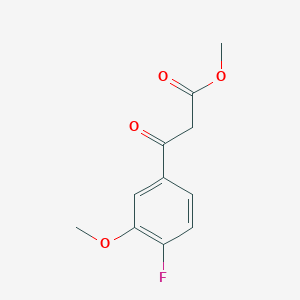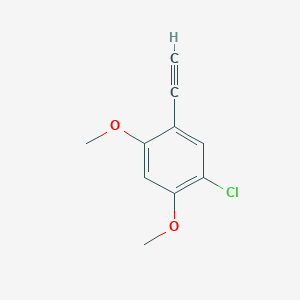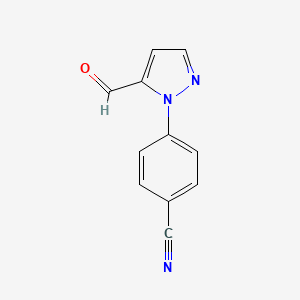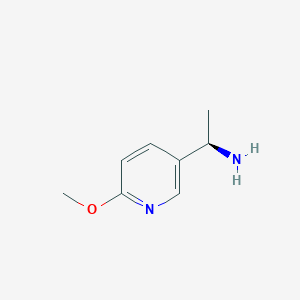
(R)-1-(6-Methoxypyridin-3-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(6-Methoxypyridin-3-yl)ethan-1-amine is a chiral amine compound with a methoxy group attached to the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(6-Methoxypyridin-3-yl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxypyridine.
Chiral Amine Introduction: The chiral amine group is introduced through a series of reactions, including reduction and amination.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-1-(6-Methoxypyridin-3-yl)ethan-1-amine may involve:
Large-Scale Synthesis: Utilizing large reactors and optimized reaction conditions to maximize yield and purity.
Catalysts: Employing chiral catalysts to ensure the production of the desired enantiomer.
Automation: Using automated systems for precise control of reaction parameters and efficient purification processes.
化学反応の分析
Types of Reactions
®-1-(6-Methoxypyridin-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
®-1-(6-Methoxypyridin-3-yl)ethan-1-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is utilized in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of ®-1-(6-Methoxypyridin-3-yl)ethan-1-amine involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways: It may modulate signaling pathways by binding to target proteins, leading to changes in cellular functions.
類似化合物との比較
Similar Compounds
(S)-1-(6-Methoxypyridin-3-yl)ethan-1-amine: The enantiomer of the compound with similar properties but different biological activity.
6-Methoxypyridine: The parent compound without the chiral amine group.
1-(6-Methoxypyridin-3-yl)ethan-1-amine: The racemic mixture of both enantiomers.
Uniqueness
®-1-(6-Methoxypyridin-3-yl)ethan-1-amine is unique due to its specific chiral configuration, which imparts distinct biological activity and selectivity in various applications.
特性
分子式 |
C8H12N2O |
|---|---|
分子量 |
152.19 g/mol |
IUPAC名 |
(1R)-1-(6-methoxypyridin-3-yl)ethanamine |
InChI |
InChI=1S/C8H12N2O/c1-6(9)7-3-4-8(11-2)10-5-7/h3-6H,9H2,1-2H3/t6-/m1/s1 |
InChIキー |
QZCQDZMQHCBXQU-ZCFIWIBFSA-N |
異性体SMILES |
C[C@H](C1=CN=C(C=C1)OC)N |
正規SMILES |
CC(C1=CN=C(C=C1)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{[(5-Bromo-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide](/img/structure/B13622873.png)
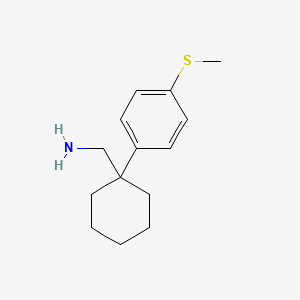
![2-[(6S)-5-Azaspiro[2.4]heptan-6-YL]acetic acid](/img/structure/B13622880.png)
